molecular formula C24H24N4O3S B5984297 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311320-34-0

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B5984297
CAS No.: 311320-34-0
M. Wt: 448.5 g/mol
InChI Key: CEIHRIALDZYHGY-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core. Its structure includes:

  • Position 1: A 3-nitrophenyl group, contributing electron-withdrawing effects and influencing molecular polarity .
  • Position 4: A 5-tert-butylthiophen-2-yl substituent, enhancing lipophilicity and steric bulk .
  • Position 3: A carbonitrile group, which may participate in hydrogen bonding or dipole interactions .

Properties

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-24(2,3)20-11-10-19(32-20)21-16(13-25)23(26)27(17-8-5-9-18(29)22(17)21)14-6-4-7-15(12-14)28(30)31/h4,6-7,10-12,21H,5,8-9,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHRIALDZYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311320-34-0
Record name 2-AMINO-4-(5-TERT-BUTYL-2-THIENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure combines various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

PropertyValue
Molecular Formula C24H24ClN3OS
Molecular Weight 438.0 g/mol
IUPAC Name 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
InChI Key OOWZMJIXJWJKPJ-UHFFFAOYSA-N

The compound features a quinoline backbone fused with a thiophene ring and a nitrophenyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 64–512 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound is also being studied for its potential anticancer effects. The mechanism of action may involve:

  • Inhibition of Cell Proliferation : It is suggested that the compound can inhibit enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells .

Case Studies

Several studies have explored the anticancer properties of quinoline derivatives:

  • Study on Human Cancer Cell Lines : A study assessed the cytotoxic effects of quinoline derivatives on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, revealing promising results that warrant further investigation .
  • Mechanistic Insights : The interaction with specific molecular targets such as MIF (Macrophage Migration Inhibitory Factor) has been highlighted as a potential pathway for therapeutic action against cancer .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

Research Applications

The ongoing research into this compound includes:

  • Drug Development : Exploring its potential as a lead compound for new therapeutic agents.
  • Material Science : Utilization in developing advanced materials due to its unique chemical properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Key Features

Compound Name (CAS/ID) Position 1 Substituent Position 4 Substituent Notable Properties/Effects Evidence Source
Target Compound 3-Nitrophenyl 5-tert-Butylthiophen-2-yl High lipophilicity; electron-deficient aryl group
2-Amino-1-(4-methylphenyl)-... (311315-58-9) 4-Methylphenyl Thiophen-3-yl Reduced polarity; electron-donating methyl group enhances stability
2-Amino-1-(3-chloro-2-methylphenyl)-... 3-Chloro-2-methylphenyl 5-Ethylthiophen-2-yl Increased halogen-mediated reactivity; moderate steric bulk
2-Amino-1-(4-chlorophenyl)-... (312275-76-6) 4-Chlorophenyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group; altered electronic environment
2-Amino-1-(3-nitrophenyl)-... (311332-82-8) 3-Nitrophenyl Thiophen-3-yl Similar nitro group but less steric bulk at position 4

Key Structural and Functional Insights

Position 1 Modifications: 3-Nitrophenyl vs.

Position 4 Variations: Thiophene Derivatives: The 5-tert-butylthiophen-2-yl group (target) offers greater steric hindrance and lipophilicity than smaller substituents like thiophen-3-yl (311332-82-8) or ethylthiophen-2-yl . Aromatic vs. Aliphatic Substituents: 4-(Dimethylamino)phenyl (312275-76-6) introduces basicity and π-π stacking capabilities, contrasting with the non-aromatic tert-butyl group .

Physicochemical Properties: Lipophilicity: The tert-butyl group in the target compound significantly increases logP compared to analogs with smaller substituents (e.g., thiophen-3-yl) . Hydrogen Bonding: The amino and carbonitrile groups in all analogs facilitate interactions with biological targets or crystal packing, as seen in hydrogen-bonded networks in related chromene derivatives .

Table 2: Spectroscopic and Crystallographic Comparisons

Compound NMR Shifts (Key Regions) Crystallographic Features Evidence Source
Target Compound Not reported Hexahydroquinoline puckering (predicted via Cremer-Pople parameters )
Chromene-3-carbonitrile δ 117–178 ppm (aromatic C); Planar chromene core; hydrogen bonding via NH₂
5-Oxo-1,4,5,6,7,8-hexahydroquinoline (312275-76-6) δ 7.3–8.0 ppm (aryl H) Distorted chair conformation due to 4-(dimethylamino)phenyl

Research Implications

  • Synthetic Chemistry: Substituents at position 4 (e.g., tert-butyl vs. ethyl) influence reaction yields in multi-component syntheses, as noted in studies on analogous chromene derivatives .
  • Material Science : Hydrogen-bonding patterns in crystals (e.g., NH₂⋯O interactions) could guide the design of supramolecular assemblies .

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